

3-Acetylumbelliferyl β -D-glucopyranoside: A Fluorogenic Probe for β -Glucosidase Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetylumbelliferyl beta-D-glucopyranoside

Cat. No.: B1255739

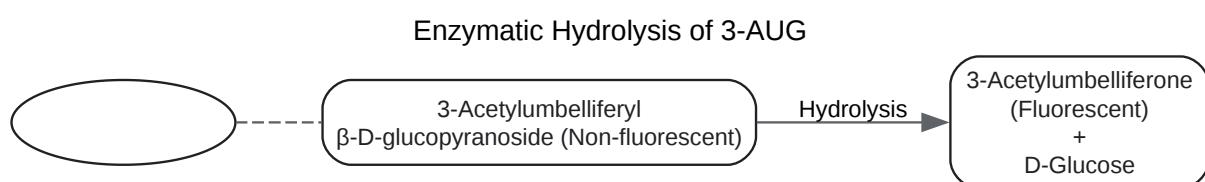
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylumbelliferyl β -D-glucopyranoside (3-AUG) is a highly sensitive fluorogenic substrate for the enzyme β -glucosidase (EC 3.2.1.21). This synthetic compound is invaluable for the continuous monitoring of β -glucosidase activity in a variety of research and diagnostic applications. Upon enzymatic cleavage by β -glucosidase, 3-AUG is hydrolyzed to D-glucose and the highly fluorescent product, 3-acetylumbelliferone. The resulting fluorescence can be readily quantified, providing a direct measure of enzyme activity. This guide provides a comprehensive overview of 3-AUG, including its chemical properties, the enzymatic reaction, detailed experimental protocols, and its application in relevant biological contexts.

Chemical and Physical Properties


3-Acetylumbelliferyl β -D-glucopyranoside is a stable, pale yellow crystalline solid.^[1] Key properties of the substrate and its fluorescent product are summarized in the tables below.

Property	Value	Reference
CAS Number	20943-16-2	[2]
Molecular Formula	C ₁₇ H ₁₈ O ₉	[2]
Molecular Weight	366.32 g/mol	[1][2]
Purity	≥98%	[2]
Synonyms	3-Acetyl-7-(β -D-glucopyranosyloxy)coumarin, 3-Acetyl-7-coumarinyl- β -D-glucopyranoside	[1][3]

Property	3-Acetylumbelliferone (Fluorophore)	Reference
Excitation Wavelength (λ_{ex})	~360 nm	[4]
Emission Wavelength (λ_{em})	~450 nm	[4]

The Enzymatic Reaction

β -Glucosidase catalyzes the hydrolysis of the β -glycosidic bond in 3-Acetylumbelliferyl β -D-glucopyranoside, releasing glucose and the fluorescent compound 3-acetylumbelliferone. The intensity of the emitted fluorescence is directly proportional to the amount of 3-acetylumbelliferone produced, and thus to the β -glucosidase activity.

[Click to download full resolution via product page](#)

Enzymatic hydrolysis of 3-AUG by β -glucosidase.

Quantitative Data

The kinetic parameters of β -glucosidase can vary depending on the enzyme source, substrate, and assay conditions. While specific kinetic data for 3-AUG is not readily available in all literature, the following table provides a comparison with other commonly used substrates for β -glucosidase.

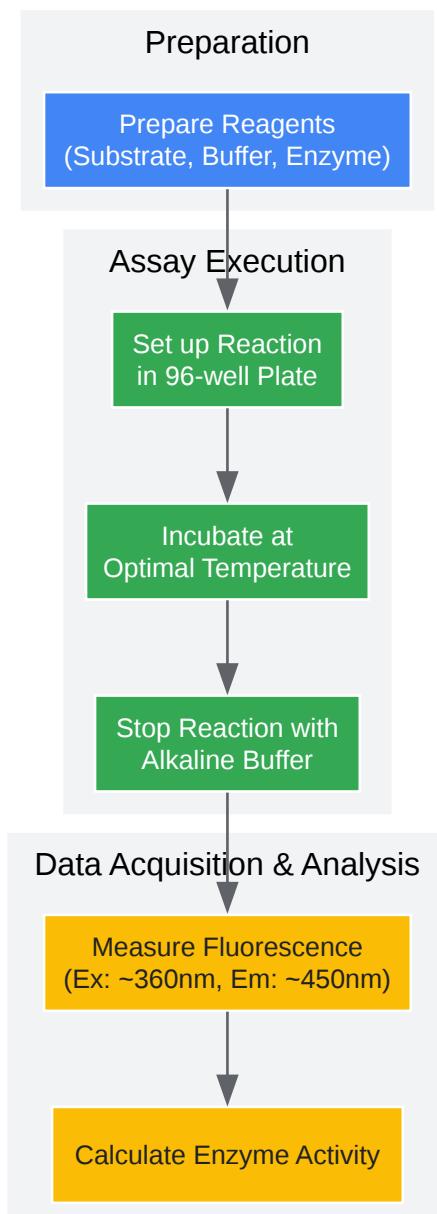
Substrate	Enzyme Source	K_m (mM)	V_max ($\mu\text{mol}/\text{min}/\text{mg}$)	Reference
p-Nitrophenyl β -D-glucopyranoside (pNPG)	Trichoderma reesei	0.19 \pm 0.02	29.67 \pm 3.25	[5]
p-Nitrophenyl β -D-glucopyranoside (pNPG)	White Rot Fungi	0.00047 - 0.719	0.21 - 9.70	[6]
Cellobiose	Trichoderma reesei	1.22 \pm 0.3	1.14 \pm 0.21	[5]

Experimental Protocols

This section provides a detailed methodology for a standard β -glucosidase activity assay using 3-Acetylumbelliferyl β -D-glucopyranoside.

Materials and Reagents

- 3-Acetylumbelliferyl β -D-glucopyranoside (3-AUG)
- β -Glucosidase enzyme (purified or as part of a biological sample)
- Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)[7]
- Stop Solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8)[7]
- 96-well black microtiter plate


- Fluorescence microplate reader
- Incubator

Assay Procedure

- Prepare Reagents:
 - Dissolve 3-AUG in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with Assay Buffer to the desired final concentration (e.g., 1 mM).
 - Prepare serial dilutions of the β -glucosidase enzyme in Assay Buffer.
- Set up the Reaction:
 - In a 96-well black microtiter plate, add 50 μ L of Assay Buffer to each well.
 - Add 25 μ L of the diluted enzyme solutions to the respective wells.
 - To initiate the reaction, add 25 μ L of the 3-AUG substrate solution to each well.
- Incubation:
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).^[7] The incubation time may need to be optimized based on the enzyme activity.
- Stop the Reaction:
 - Terminate the reaction by adding 100 μ L of Stop Solution to each well.^[7] The alkaline pH of the stop solution also enhances the fluorescence of the 3-acetylumbelliflferone product.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.
- Data Analysis:

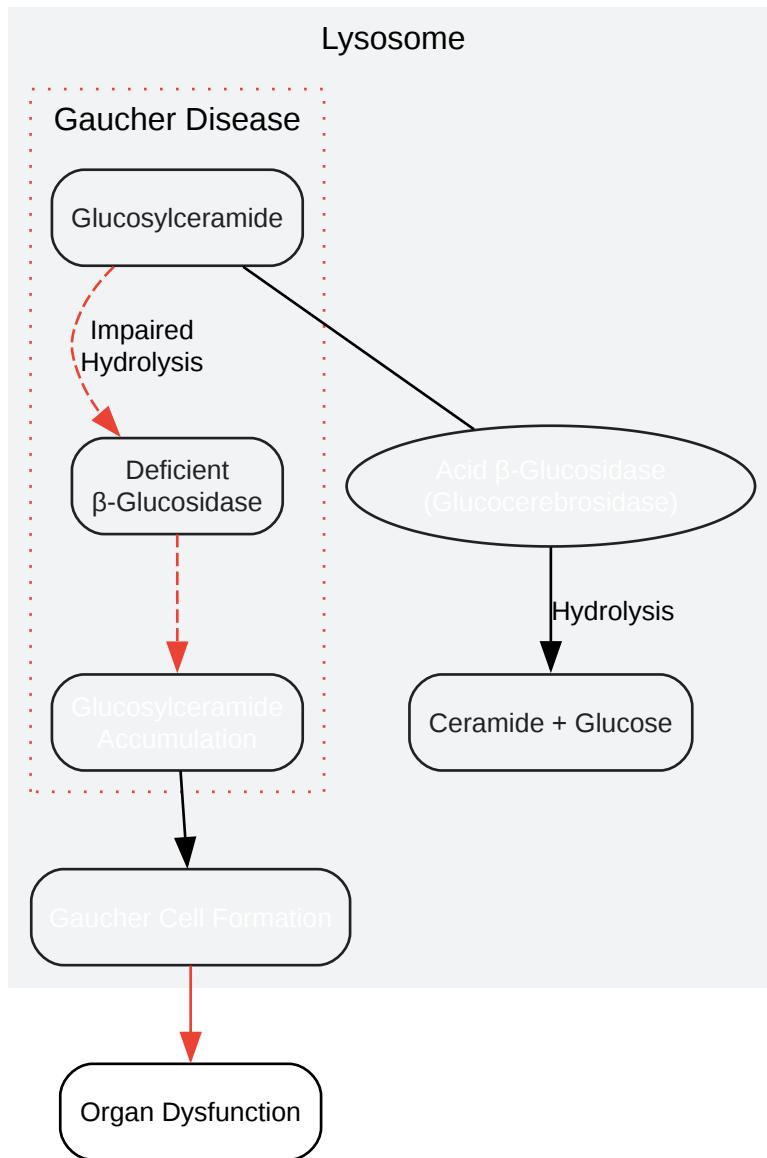
- Prepare a standard curve using known concentrations of 3-acetylumbelliflone to convert fluorescence units into the amount of product formed.
- Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 μ mole of product per minute under the specified conditions.

Fluorogenic β -Glucosidase Assay Workflow

[Click to download full resolution via product page](#)

A typical workflow for a fluorogenic β -glucosidase assay.

Applications in Research and Drug Development


The measurement of β -glucosidase activity is crucial in several research areas, most notably in the diagnosis and study of Gaucher disease.

Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme acid β -glucosidase (also known as glucocerebrosidase).[8][9] This deficiency leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages.[8] These engorged macrophages, known as Gaucher cells, infiltrate various organs, leading to a range of clinical manifestations.[9]

The fluorogenic assay using substrates like 3-AUG is a key diagnostic tool for Gaucher disease, allowing for the quantification of residual β -glucosidase activity in patient samples, such as peripheral blood leukocytes or cultured skin fibroblasts.

Simplified Lysosomal Pathway in Gaucher Disease

[Click to download full resolution via product page](#)

The role of β -glucosidase in the lysosome and its deficiency in Gaucher disease.

Drug Discovery

Fluorogenic assays utilizing 3-AUG are also valuable in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. These assays can be adapted to screen for both inhibitors and activators of β -glucosidase. For instance, in the context of Gaucher disease, identifying small molecule chaperones that can enhance the activity of the deficient enzyme is a key therapeutic strategy.

Conclusion

3-Acetylumbelliferyl β -D-glucopyranoside is a robust and sensitive tool for the quantification of β -glucosidase activity. Its fluorogenic nature allows for a simple and direct assay format that is amenable to high-throughput applications. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 3-AUG in their studies of β -glucosidase, from basic research to clinical diagnostics and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Acetylumbelliferyl β -D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 3-Acetylumbelliferyl β -D-glucopyranoside - Creative Enzymes [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic mechanism of beta-glucosidase from *Trichoderma reesei* QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gaucher's disease - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3-Acetylumbelliferyl β -D-glucopyranoside: A Fluorogenic Probe for β -Glucosidase Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255739#3-acetylumbelliferyl-beta-d-glucopyranoside-as-a-fluorogenic-substrate-for-glucosidase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com